Triphenyl-d15-tin chloride

Description

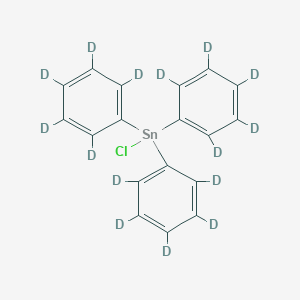

Triphenyl-d15-tin chloride (CAS: 358731-94-9) is a deuterium-labeled organotin compound with the molecular formula C₁₈D₁₅ClSn and a molecular weight of 400.57 g/mol . It is synthesized with 99 atom% deuterium isotopic enrichment and a minimum chemical purity of 98%, making it a critical standard for analytical and environmental studies, particularly in pesticide residue detection and isotopic tracing .

Propriétés

IUPAC Name |

chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVOZLGKTAPUTQ-NLOSMHEESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487214 | |

| Record name | Triphenyl-d15-tin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-94-9 | |

| Record name | Stannane, chlorotri(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl-d15-tin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358731-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Grignard Reagent Approach

In the classical Grignard method, bromobenzene reacts with magnesium in anhydrous ether to form phenylmagnesium bromide (PhMgBr), which subsequently reacts with SnCl4 to yield tetraphenyltin (Ph4Sn). Disproportionation of Ph4Sn with SnCl4 under catalytic conditions produces Ph3SnCl. For deuterated analogs, bromobenzene-d5 (C6D5Br) replaces bromobenzene, ensuring deuterium incorporation at the aromatic positions.

Key considerations :

Direct Sodium-Mediated Coupling

An alternative method employs sodium metal, chlorobenzene, and SnCl4 in toluene. Sodium dispersions react with chlorobenzene to form sodium phenyl, which reacts with SnCl4 to generate Ph4Sn. Subsequent disproportionation with SnCl4 yields Ph3SnCl. Substituting chlorobenzene with chlorobenzene-d5 (C6D5Cl) enables deuterium labeling.

Advantages over Grignard :

-

Cost efficiency : Sodium and chlorobenzene-d5 are more economical than deuterated Grignard precursors.

-

Scalability : The reaction proceeds at milder temperatures (10–30°C), facilitating industrial-scale production.

Isotopic Labeling Strategies for Triphenyl-d15-tin Chloride

Deuterated triphenyltin chloride necessitates 100% deuteration at all 15 hydrogen positions. Achieving this requires stringent control over precursor purity, reaction conditions, and post-synthesis purification.

Selection of Deuterated Precursors

Deuterated aromatic precursors must exhibit high isotopic enrichment (>99% D):

| Precursor | Formula | Isotopic Purity | Cost (USD/g) |

|---|---|---|---|

| Bromobenzene-d5 | C6D5Br | 99.5% | 450–600 |

| Chlorobenzene-d5 | C6D5Cl | 98.8% | 320–480 |

| Phenol-d6 | C6D5OD | 99.9% | 680–900 |

Trade-offs :

-

Bromobenzene-d5 : Higher reactivity in Grignard reactions but costly.

-

Chlorobenzene-d5 : Economical for sodium-mediated routes but requires longer reaction times.

Optimization of Reaction Conditions

Deuterium-labeled syntheses often exhibit kinetic differences compared to protonated systems. Key parameters include:

-

Temperature control : Lower temperatures (10–25°C) minimize H/D exchange.

-

Solvent selection : Deuterated toluene (C7D8) or tetrahydrofuran-d8 (THF-d8) prevents solvent-derived proton contamination.

-

Catalyst deuteration : Using deuterated AlCl3·D2O avoids inadvertent proton introduction during disproportionation.

Stepwise Preparation of this compound

Synthesis via Sodium-Mediated Coupling

Adapting the method from CN1184816A, the deuterated route proceeds as follows:

-

Sodium dispersion :

-

Combine 0.8–1.2 parts sodium, 6–12 parts toluene-d8, and 0.001–0.008 parts oleic acid.

-

Heat to 90–130°C under nitrogen, disperse sodium to <100 µm particles.

-

Cool to 30–70°C, initiate with 0.05–0.1 parts C6D5Cl.

-

-

Sodium phenyl-d5 synthesis :

-

Add 1–5 parts C6D5Cl at 10–30°C over 3–5 hours.

-

Maintain 0.5–3 hours post-reaction.

-

-

Tetraphenyltin-d15 formation :

-

Add 1–4 parts SnCl4 to sodium phenyl-d5 at 10–30°C.

-

React for 3–5 hours, then hydrolyze with D2O/HCl.

-

-

Disproportionation :

-

Heat Ph4Sn-d15 with SnCl4 and AlCl3 at 100–120°C for 1–4 hours.

-

Filter and crystallize to isolate (C6D5)3SnCl.

-

Grignard Method with Bromobenzene-d5

-

Grignard reagent preparation :

-

React 1.2 equivalents C6D5Br with Mg in THF-d8.

-

Reflux under nitrogen for 4–6 hours.

-

-

Tetraphenyltin-d15 synthesis :

-

Add SnCl4 to PhMgBr-d5 at 0°C, stir for 12 hours.

-

Hydrolyze with D2O, extract with CDCl3.

-

-

Disproportionation :

-

Reflux Ph4Sn-d15 with SnCl4 (1:1 molar ratio) and AlCl3.

-

Purify via vacuum distillation.

-

Yield : 60–72% (lower due to Mg-induced side reactions).

Analytical Validation of Deuterium Incorporation

Post-synthesis characterization ensures isotopic fidelity:

| Technique | Parameters Analyzed | Acceptable Threshold |

|---|---|---|

| Mass Spectrometry | Molecular ion (m/z = 427.8) | ≥99% D incorporation |

| 1H NMR | Absence of aromatic proton peaks | No detectable signals |

| FTIR | C-D stretching (2150–2250 cm−1) | Peak intensity ≥95% |

Challenges :

-

Residual protons from moisture or solvents necessitate rigorous drying (heating decrement <0.3%).

-

Column chromatography with deuterated eluents (e.g., hexane-d14) minimizes contamination.

Industrial-Scale Production Considerations

Large-scale synthesis demands adaptations for cost and safety:

-

Solvent recovery : Toluene-d8 recycling via fractional distillation reduces expenses.

-

Catalyst reuse : AlCl3 can be recovered from filtration residues, lowering waste.

-

Safety protocols : Deuterated aromatics require handling under inert atmospheres to prevent deuteration loss.

Analyse Des Réactions Chimiques

Coordination and Chelation Reactions

The compound reacts with ligands to form stable complexes, particularly in studies of ion transport and catalytic systems:

Reaction with 8-Quinolinol

In methanol, triphenyl-d15-tin chloride reacts with 8-quinolinol (C₉H₇NO) and sodium methoxide to form a chelate complex :Key Observations :

- Deuterium labeling does not alter the chelation mechanism but enhances NMR signal resolution for tracking reaction intermediates .

- In acetone/acetic acid solvent systems, a mixed-ligand complex (Sn(OOCH₃)(C₉H₆NO)) forms instead .

Alcoholysis

This compound reacts with alcohols (ROH) in the presence of amines (e.g., triethylamine) to form alkoxide derivatives :Applications : Used to synthesize organotin alkoxides for catalytic applications .

Hydrolysis

Slow hydrolysis in aqueous environments produces triphenyltin hydroxide :Note : The deuterated phenyl groups reduce kinetic isotope effects, enabling precise mechanistic studies .

Comparative Reactivity with Organotin Analogs

The table below contrasts this compound with similar organotin compounds :

| Compound | Key Reactivity Differences | Applications |

|---|---|---|

| Triphenyltin chloride | Higher toxicity; non-deuterated phenyl groups | Fungicides, antifouling agents |

| Tri-n-butyltin chloride | Enhanced antifouling activity; shorter carbon chains | Marine coatings |

| Dibutyltin dichloride | Bifunctional reactivity; forms stable diorganotin oxides | PVC stabilizers, biocides |

| This compound | Isotopic labeling; minimal kinetic isotope effects | NMR spectroscopy, mechanistic studies |

Biological and Environmental Reactions

Applications De Recherche Scientifique

Triphenyl-d15-tin chloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.

Biology: It is used in studies involving the labeling of biological molecules with deuterium for nuclear magnetic resonance (NMR) spectroscopy.

Medicine: It is used in the development of radiolabeled compounds for medical imaging and diagnostic purposes.

Industry: It is used in the production of deuterated materials for various industrial applications, including the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of triphenyl-d15-tin chloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The deuterium labeling allows for detailed studies of these interactions using techniques such as NMR spectroscopy. The compound can also participate in radical reactions, where it acts as a source of deuterated phenyl radicals.

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical State : White crystalline solid .

- Melting Point : 108°C .

- Boiling Point : 240°C at 13.5 mmHg .

- Solubility : Slightly soluble in chloroform and ethyl acetate .

- Hazard Classification : UN 3146 (Class 6.1, PG III), with hazards including skin corrosion (H314) .

Its deuterated structure enables precise tracking in mass spectrometry-based environmental and metabolic studies, avoiding interference from non-deuterated analogs .

Deuterated Organotin Compounds

Triphenyl-d15-tin chloride belongs to a family of deuterium-labeled organotin compounds used for isotopic tracing. Key comparisons include:

Key Differences :

- Deuterium Substitution: this compound replaces all 15 hydrogen atoms in phenyl groups with deuterium, enhancing mass spectrometric detectability compared to partially deuterated analogs like Monobutyl-d9-tin trichloride .

- Applications: Unlike Triphenyl-d15-tin hydroxide (a fungicide), the chloride derivative is primarily used in analytical standards and nanomaterials .

Non-Deuterated Organotin Analogs

Non-deuterated organotin compounds are widely used in industrial and agricultural applications. A comparison with Triphenyltin chloride (non-deuterated) highlights isotopic effects:

Functional Differences :

- Analytical Utility: The deuterated version’s higher molecular weight and isotopic signature allow precise quantification in complex matrices, whereas non-deuterated forms are harder to distinguish from background noise .

- Toxicity : Both compounds share similar toxicity profiles (e.g., skin corrosion), but deuterated forms may exhibit altered pharmacokinetics due to isotopic effects .

Other Organotin Compounds

Organotin compounds vary significantly in structure and application:

Notable Contrasts:

- Environmental Impact : Tributyltin compounds are regulated due to ecotoxicity, whereas triphenyltin derivatives (including deuterated forms) are restricted to specific industrial uses .

- Stability: Deuterated compounds like this compound exhibit similar chemical stability to non-deuterated analogs but with improved traceability in degradation studies .

Activité Biologique

Triphenyl-d15-tin chloride, also known as triphenyltin chloride (Ph3SnCl), is an organotin compound that has garnered significant attention in various fields due to its unique biological activities. This article explores the compound's mechanisms of action, biological interactions, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C18ClD15Sn

- Molar Mass : 400.57 g/mol

- Melting Point : 108 °C

- Boiling Point : 240 °C at 13.5 mmHg

- CAS Number : 358731-94-9

- Hazard Symbols : C (Corrosive)

This compound exhibits several mechanisms of biological activity:

- Chloride Ion Transport : It functions as a chloride-hydroxide antiporter, facilitating the transport of chloride ions across biological membranes, such as those in mitochondria and erythrocytes. This activity alters the osmotic balance within cells and can lead to cellular lysis under certain conditions.

- Erythrocyte Interaction : The compound specifically interacts with erythrocyte membranes, leading to hemolysis. This hemolytic activity is influenced by the hydrophobicity of the organic ligands attached to the tin center. Studies using Mossbauer spectroscopy have shown that triphenyltin chloride interacts with membrane proteins like ankyrin and β-spectrin, affecting the rigidity of red blood cells .

- Insect Reproductive Control : In entomological studies, triphenyltin compounds have been identified as potent reproduction inhibitors in insects. Research on house flies (Musca domestica) indicates that these compounds can sterilize adults at concentrations below lethal thresholds, suggesting potential applications in pest management.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Hemolytic Properties

A study investigated the hemolytic activity of this compound on human erythrocytes. The results demonstrated that increasing concentrations of the compound led to a significant increase in hemolysis rates, with a notable correlation between hemolytic activity and the compound's hydrophobicity. This study suggests potential applications in targeted therapies but also highlights the need for careful toxicity management.

Case Study 2: Insect Sterilization

Research conducted on house flies exposed to triphenyltin compounds showed that these substances could effectively sterilize adult flies without causing immediate lethality. The reversible nature of this reproductive control implies a strategic advantage for pest management applications, allowing for population control without complete eradication.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing Triphenyl-d15-tin chloride?

- Methodological Answer : Synthesis typically involves substituting hydrogen atoms in the phenyl rings with deuterium via catalytic deuteration or halogen exchange, followed by reaction with tin chloride. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation by observing the absence of proton signals in -NMR and integration in -NMR .

- Mass Spectrometry (MS) : Identify isotopic patterns (e.g., +15 mass units due to d15 substitution) to verify purity and isotopic enrichment .

- Elemental Analysis : Validate stoichiometry and rule out contamination .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard controls outlined in safety data sheets (SDS):

- Personal Protective Equipment (PPE) : Use gloves, faceshields, and N100 respirators to prevent skin/eye contact and inhalation .

- Ventilation : Work in fume hoods to avoid exposure to toxic vapors.

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. How should researchers validate the purity of deuterated Triphenyltin chloride?

- Methodological Answer :

- Chromatographic Methods : Use HPLC or GC with deuterated internal standards to detect non-deuterated impurities.

- Isotopic Purity Assays : Measure deuterium content via isotope-ratio mass spectrometry (IRMS) or -NMR integration .

Advanced Research Questions

Q. How does isotopic substitution (d15) influence the reaction kinetics of Triphenyltin chloride in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates between deuterated and non-deuterated analogs. For example, deuterium may slow reaction rates due to increased bond strength (C–D vs. C–H).

- Control Experiments : Use identical conditions (temperature, solvent, catalyst loading) for both compounds to isolate isotopic effects .

- Computational Modeling : Employ density functional theory (DFT) to predict isotopic impacts on transition states .

Q. How can contradictory data on the environmental toxicity of this compound be systematically resolved?

- Methodological Answer :

- Systematic Review Framework : Follow Cochrane guidelines to aggregate and assess studies:

Define inclusion criteria (e.g., peer-reviewed toxicity assays).

Evaluate biases (e.g., variations in test organisms, exposure durations).

Perform meta-analysis to quantify heterogeneity and identify consensus .

- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate variables (e.g., pH, salinity) affecting toxicity .

Q. What analytical challenges arise when quantifying this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix Interference : Use isotope dilution mass spectrometry (IDMS) with deuterated analogs as internal standards to correct for signal suppression/enhancement .

- Detection Limits : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) to enhance sensitivity for low-concentration samples .

- Sample Preparation : Implement solid-phase extraction (SPE) with organotin-specific sorbents to reduce background noise .

Q. How can researchers design experiments to assess the catalytic mechanism of this compound in polymerization reactions?

- Methodological Answer :

- Mechanistic Probes : Use deuterium labeling to track hydrogen/deuterium transfer steps via -NMR or kinetic profiling.

- In Situ Spectroscopy : Monitor reaction intermediates with Raman or IR spectroscopy under controlled atmospheres .

- Comparative Studies : Contrast catalytic efficiency with non-deuterated analogs to evaluate isotopic impacts on activation energy .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.